

# How to mitigate FNDR-20123 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | FNDR-20123 |           |
| Cat. No.:            | B8144553   | Get Quote |

#### **FNDR-20123 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **FNDR-20123** in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

#### Frequently Asked Questions (FAQs)

Q1: What is FNDR-20123 and what is its mechanism of action?

**FNDR-20123** is a first-in-class, orally active anti-malarial compound that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2] Specifically, **FNDR-20123** has been shown to inhibit HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. Its anti-malarial activity is observed against both the asexual and sexual blood stages of Plasmodium falciparum.

Q2: What is the known toxicity profile of **FNDR-20123** in animal models?

Preclinical studies have consistently demonstrated a favorable safety profile for **FNDR-20123** with no significant toxicity reported. A 14-day toxicokinetic study in Sprague-Dawley rats with daily oral doses of up to 150 mg/kg did not show any adverse effects on body weight or organ weights. Another 14-day study in rats at a daily dose of 100 mg/kg also reported no abnormalities in body weight or gross organ pathology.



Q3: Has FNDR-20123 shown any off-target liabilities in preclinical safety testing?

In vitro safety profiling has indicated a low risk of off-target effects. **FNDR-20123** has shown no human Ether-à-go-go-Related Gene (hERG) liability at concentrations greater than 100  $\mu$ M and does not inhibit major cytochrome P450 (CYP) isoforms (IC50 > 25  $\mu$ M). Furthermore, it has demonstrated negligible cytotoxicity against HepG-2 and THP-1 human cell lines.

#### **Troubleshooting Guide**

While published studies indicate a high safety margin for **FNDR-20123**, this guide provides troubleshooting for unexpected observations during in vivo experiments.



### Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                                           | Potential Cause                                                                                                                                                                                                 | Recommended Action                                                                                                                                                                                                                                                                                                                           |
|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected weight loss or reduced food/water intake in animals.                          | Although not reported for FNDR-20123, this can be a general sign of compound-related stress or toxicity. It could also be related to the vehicle used for administration or the stress of the procedure itself. | 1. Monitor animal health daily, including body weight, food and water intake, and clinical signs. 2. Include a vehicle-only control group to differentiate effects of the compound from the vehicle. 3. Consider reducing the dose or the frequency of administration. 4. Consult with a veterinarian to rule out other causes of morbidity. |
| Skin irritation or inflammation at the injection site (for subcutaneous administration). | This may be due to the formulation (e.g., pH, solvent) rather than the compound itself.                                                                                                                         | 1. Ensure the pH of the formulation is within a physiologically acceptable range. 2. Consider alternative, well-tolerated vehicles. 3. Rotate injection sites. 4. Observe the site for any signs of irritation and record observations systematically.                                                                                       |



Inconsistent efficacy results between experiments.

This could be due to variability in drug preparation, administration, animal model, or parasite strain.

1. Ensure consistent and proper preparation of the dosing solution. FNDR-20123 has been formulated in 0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose. 2. Verify the accuracy of the dosing volume and technique (e.g., oral gavage). 3. Ensure the health and uniformity of the animal cohort. 4. Confirm the identity and drug-sensitivity profile of the Plasmodium strain being used.

# Experimental Protocols 14-Day Repeated Dose Oral Toxicity Study in SpragueDawley Rats

- Animal Model: Male and female Sprague-Dawley rats, weighing approximately 200-250g.
- Grouping: Animals are randomized into control and test groups based on body weight.
- Formulation: **FNDR-20123** is suspended in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v) methylcellulose.
- Dosing: The compound is administered once daily for 14 consecutive days via oral gavage at a dose volume of 10 mL/kg. Dose levels tested were 50, 100, and 150 mg/kg body weight.
   The control group receives the vehicle only.
- Monitoring:
  - Clinical Signs: Animals are observed daily for any adverse clinical signs or mortality.
  - Body Weight: Body weight is recorded regularly throughout the study.



• Terminal Procedures: At the end of the 14-day period, animals are euthanized, and a gross pathological examination of organs is performed. Organ weights are also recorded.

### In Vivo Efficacy Study in a SCID Mouse Model of P. falciparum Malaria

- Animal Model: Humanized SCID mice are used.
- Infection: Mice are infected with P. falciparum.
- Formulation: For oral administration, **FNDR-20123** is prepared in a suitable vehicle.
- Dosing: Treatment with FNDR-20123 is initiated post-infection. In one study, oral doses of 10 and 50 mg/kg were administered for 4 days.
- Monitoring:
  - Parasitemia: Tail blood is collected to monitor the level of parasitemia by microscopy.
- Efficacy Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group.

# Data Summary In Vitro Safety and Potency of FNDR-20123



| Parameter                             | Result       | Reference    |
|---------------------------------------|--------------|--------------|
| Plasmodium HDAC IC50                  | 31 nM        |              |
| Human HDAC IC50                       | 3 nM         |              |
| P. falciparum (asexual stage)         | 41 nM        |              |
| P. falciparum (male gametocytes) IC50 | 190 nM       | <del>-</del> |
| hERG Liability                        | > 100 µM     | <del>-</del> |
| CYP Isoform Inhibition                | IC50 > 25 μM | _            |
| Cytotoxicity (HepG-2, THP-1)          | Negligible   |              |

### Pharmacokinetic Parameters of FNDR-20123 in Rats

(100 mg/kg, oral)

| Parameter | Value     | Reference |
|-----------|-----------|-----------|
| Cmax      | 1.1 μΜ    |           |
| T1/2      | 5.5 hours | _         |

# Visualizations Signaling Pathway of FNDR-20123



Click to download full resolution via product page



Caption: FNDR-20123 inhibits HDACs, preventing histone deacetylation.

#### **Experimental Workflow for In Vivo Toxicity Assessment**



Click to download full resolution via product page

Caption: Workflow for a 14-day repeated dose toxicity study.

### **Troubleshooting Logic for Unexpected Adverse Events**





Click to download full resolution via product page

Caption: Decision tree for investigating unexpected adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [How to mitigate FNDR-20123 toxicity in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144553#how-to-mitigate-fndr-20123-toxicity-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com